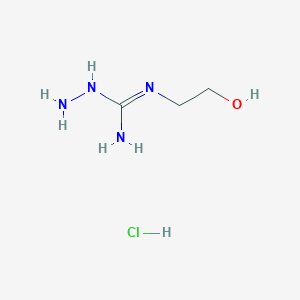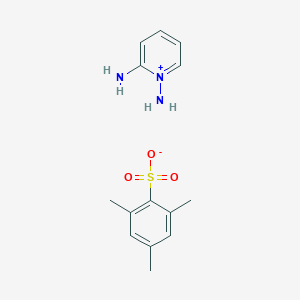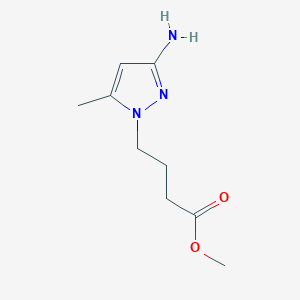![molecular formula C19H22N4O6S B2568038 5-{[6-(氮杂环庚烷-1-磺酰基)-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基]甲基}呋喃-2-甲酸甲酯 CAS No. 1251678-23-5](/img/structure/B2568038.png)
5-{[6-(氮杂环庚烷-1-磺酰基)-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基]甲基}呋喃-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a complex organic compound that features a triazole ring fused with a pyridine ring, a furan ring, and an azepane sulfonyl group
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties.
Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
作用机制
Target of action
Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
生化分析
Biochemical Properties
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can inhibit certain enzymes, thereby affecting various metabolic pathways. The interactions between methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate and biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces .
Cellular Effects
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites . These effects make it a potential candidate for therapeutic applications in cancer and other diseases.
Molecular Mechanism
The molecular mechanism of action of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity becoming more pronounced over time . These temporal effects are important for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and significant therapeutic effects, particularly in models of cancer . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic activity, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Understanding its transport and distribution is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is important for its role in regulating cellular processes and its potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.
Azepane Sulfonyl Group Addition: The azepane sulfonyl group can be added through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the triazole-pyridine moiety with the furan ring and the azepane sulfonyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various sulfonamide derivatives.
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is unique due to its combination of a triazole-pyridine fused ring system with a furan ring and an azepane sulfonyl group. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other triazole-containing compounds.
属性
IUPAC Name |
methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHFHJKONACRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2567955.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)
![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)
![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide](/img/structure/B2567972.png)
![11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2567973.png)

